3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
CAS No.:
Cat. No.: VC15301702
Molecular Formula: C24H27N3O4
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27N3O4 |
|---|---|
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-propoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| Standard InChI | InChI=1S/C24H27N3O4/c1-4-11-31-17-7-5-16(6-8-17)23-20-21(19-15(3)12-14(2)13-18(19)29)25-26-22(20)24(30)27(23)9-10-28/h5-8,12-13,23,28-29H,4,9-11H2,1-3H3,(H,25,26) |
| Standard InChI Key | FFDSSKCYHDETKI-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=C(C=C(C=C4O)C)C |
Introduction
Synthesis Methods
The synthesis of pyrrolopyrazoles typically involves multi-step organic reactions. Common methods include the use of reagents such as aldehydes, ketones, hydrazines, and various catalysts to optimize reaction conditions. The choice of solvent and temperature is crucial for achieving high yields and purity of the final product.
Biological Activities
Pyrrolopyrazoles are recognized for their diverse biological activities, including anti-inflammatory and anticancer properties. The specific biological activities of 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one would depend on its structural features and functional groups. For instance, the presence of hydroxyl groups can enhance solubility and reactivity, potentially influencing its pharmacological potential.
Comparison with Similar Compounds
Similar compounds, such as 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, have been studied for their potential in pharmaceutical applications. Another compound, 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-[4-(methylsulfanyl)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one, also shows promise due to its unique structural features .
Data Table: Comparison of Similar Pyrrolopyrazoles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume